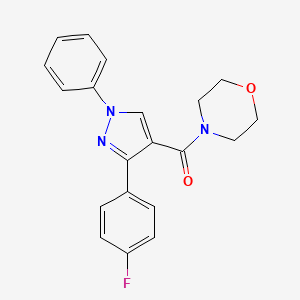

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Pharmacokinetics

The compound’s molecular weight (16216 g/mol) and its organic nature suggest that it may have good bioavailability .

Biological Activity

The compound (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by case studies and research findings.

- Molecular Formula : C17H18FN3O

- Molecular Weight : 301.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily arises from its interaction with specific molecular targets. Research indicates that it may act as an inhibitor for various enzymes and receptors, modulating critical biochemical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of p38 MAP kinase, which is involved in inflammatory responses. Its binding affinity to the ATP-binding pocket of the kinase suggests a mechanism that could be exploited for anti-inflammatory therapies .

- Antimicrobial Activity : Studies on similar pyrazole derivatives have demonstrated their capacity to disrupt bacterial cell membranes, leading to cell lysis. This suggests that this compound may possess antimicrobial properties .

Anticancer Properties

Recent investigations into pyrazole derivatives have highlighted their anticancer potential. For instance:

- A series of pyrazole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The presence of the fluorophenyl group in this compound may enhance its cytotoxicity against tumor cells .

Anti-inflammatory Effects

The compound's ability to inhibit p38 MAP kinase can also lead to reduced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating its potential use in treating inflammatory diseases .

Case Studies

Synthesis and Characterization

The synthesis of this compound typically involves:

- Condensation Reactions : Combining appropriate substituted phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

- Purification Techniques : The final product is purified using column chromatography and characterized by NMR spectroscopy to confirm its structure and purity.

Properties

IUPAC Name |

[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)19-18(20(25)23-10-12-26-13-11-23)14-24(22-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGPZJVDZZYDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.